![molecular formula C17H14F2N4OS2 B3744931 N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea CAS No. 6378-74-1](/img/structure/B3744931.png)
N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-fluorophenyl)urea
Overview
Description
“N-(5-{[(2-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N’-(2-fluorophenyl)urea” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have the ability to disrupt processes related to DNA replication, which permits them to inhibit replication of both bacterial and cancer cells .
Synthesis Analysis
The synthesis of thiadiazole derivatives is typically achieved through a series of chemical reactions . For instance, some compounds are synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
Thiadiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiadiazole derivatives typically involve condensation reactions . For example, new compounds were prepared by condensation of 1,3,4-thiadiazole-2 (3 H )-thione derivatives and 4-chlorobenzofuro [3,2-d]pyrimidine .Physical And Chemical Properties Analysis
Thiadiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiadiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli , B. mycoides , and C. albicans . Notably, four compounds exhibited superior antimicrobial activity compared to others .
- While not directly studied for this specific compound, related 1,3,4-thiadiazoles have demonstrated moderate nematocidal activity against Meloidogyne incognita .
- Although not specifically evaluated for our compound, 1,3,4-thiadiazoles have shown anti-fungal activity against pathogens like Rhizoctonia solani .
- Various derivatives of the 1,3,4-thiadiazole scaffold have been explored as anticonvulsant agents. These compounds exhibit potent anticonvulsant properties with reduced toxicity .
- 1,3,4-Thiadiazoles find use in industrial processes due to their chemical reactivity. They participate in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds .
- Researchers have investigated 1,3,4-thiadiazoles for their pharmaceutical potential. Their diverse biological activities make them intriguing candidates for drug development .
Antimicrobial Activity
Nematocidal Properties
Anti-Fungal Potential
Anticonvulsant Agents
Industrial Applications
Medicinal Chemistry
Mechanism of Action
Future Directions
Thiadiazole derivatives have shown significant therapeutic potential and a wide range of therapeutic activities . Therefore, they continue to be a subject of considerable interest for designing new antitumor agents . Future research may focus on modifying the structure of known derivatives with documented activity to discover new compounds .
properties
IUPAC Name |
1-(2-fluorophenyl)-3-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4OS2/c18-12-6-2-1-5-11(12)9-25-10-15-22-23-17(26-15)21-16(24)20-14-8-4-3-7-13(14)19/h1-8H,9-10H2,(H2,20,21,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXQCMKWSBQSUHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362783 | |
Record name | STK847257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-{[(2-Fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(2-fluorophenyl)urea | |
CAS RN |
6378-74-1 | |
Record name | STK847257 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70362783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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